molecular formula C20H28N4O2S B5086960 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide

Katalognummer B5086960
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: QTDQXOFNVMEVGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are involved in cell division and are overexpressed in many types of cancer. Inhibition of Aurora kinases has been shown to be a promising approach for cancer therapy.

Wirkmechanismus

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide inhibits the activity of Aurora kinases, which are involved in cell division. Specifically, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide binds to the ATP-binding site of Aurora kinases and prevents their activation. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has also been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development of certain types of leukemia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide as a research tool is its specificity for Aurora kinases. This allows researchers to study the role of Aurora kinases in cell division and cancer without interfering with other cellular processes. However, one limitation of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide is its relatively low potency compared to other Aurora kinase inhibitors. This can make it more difficult to achieve complete inhibition of Aurora kinases in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide. One area of interest is the development of combination therapies that include 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide and other cancer therapies, such as immunotherapy. Another area of interest is the development of new analogs of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide with improved potency and selectivity. Finally, research on the role of Aurora kinases in other cellular processes, such as DNA repair and apoptosis, may provide new insights into the mechanisms of cancer development and therapy.

Synthesemethoden

The synthesis of 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 3-chloro-6-nitropyridazine with cyclohexylamine to form 6-(cyclohexylamino)-3-nitropyridazine. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

Eigenschaften

IUPAC Name

5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-4-24(17-8-6-5-7-9-17)20-13-12-18(22-23-20)16-11-10-15(2)19(14-16)27(25,26)21-3/h10-14,17,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDQXOFNVMEVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.